Product packaging for Methylsainfuran(Cat. No.:CAS No. 94190-37-1)

Methylsainfuran

Cat. No.: B12884066
CAS No.: 94190-37-1
M. Wt: 300.30 g/mol
InChI Key: XHPVKSBYQJUMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylsainfuran is a chemical compound with the molecular formula C17H16O5 and is provided for Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use [citation[2][citation[4][citation[6]]. RUO products like this compound are essential tools for scientific investigations in controlled laboratory environments. They are crucial for fundamental research, pharmaceutical discovery for identifying new drug compounds, and diagnostics research for developing new assays and tools [citation[2][citation[4]]. Researchers rely on these specialized reagents to advance the understanding of diseases and contribute to the development of innovative medical solutions. Note on Product Information: Detailed data on this compound's specific mechanism of action, pharmacological effects, and established research applications is currently limited in the public scientific literature. Researchers are encouraged to consult specialized chemical and life science databases for further information. This product is strictly for laboratory research purposes. All necessary safety data sheets (SDS) should be consulted and followed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B12884066 Methylsainfuran CAS No. 94190-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94190-37-1

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxy-1-benzofuran-5-ol

InChI

InChI=1S/C17H16O5/c1-19-11-4-5-12(15(8-11)20-2)16-7-10-6-13(18)17(21-3)9-14(10)22-16/h4-9,18H,1-3H3

InChI Key

XHPVKSBYQJUMTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)OC

Origin of Product

United States

Natural Occurrence and Distribution of Methylsainfuran

Isolation from Onobrychis viciifolia (Sainfoin) and Related Species

Methylsainfuran has been reliably isolated from the perennial legume Onobrychis viciifolia, commonly known as sainfoin. nih.govnih.govresearchgate.net This plant has been a subject of interest for its agricultural uses, including as a forage crop. researchgate.netresearchgate.net Scientific investigations into the chemical constituents of O. viciifolia have led to the identification of a variety of compounds, including this compound.

The compound is also reported to be present in Onobrychis cyri, a related species within the same genus. nih.gov The genus Onobrychis encompasses numerous species, and the presence of this compound in at least two of them suggests it may be a characteristic compound of this genus.

Table 1: Documented Occurrence of this compound in Onobrychis Species

SpeciesCommon NameFamilyPart of Plant
Onobrychis viciifoliaSainfoinFabaceaeNot specified in sources
Onobrychis cyri-FabaceaeNot specified in sources

Presence in Other Botanical Genera

While this compound is a known constituent of the genus Onobrychis, its distribution appears to be quite restricted based on current scientific literature. Extensive phytochemical studies on other related genera within the Fabaceae family, such as Hedysarum, Lotus, and Astragalus, have not reported the presence of this compound.

The genus Hedysarum, which is closely related to Onobrychis, is known to produce a variety of secondary metabolites, including other benzofuran (B130515) derivatives. nih.govnih.gov However, specific searches for this compound within this genus have not yielded any positive results. Similarly, phytochemical investigations of the genus Lotus have primarily focused on other classes of compounds, such as proanthocyanidins, with no mention of this compound. nih.gov The genus Astragalus is well-studied for its rich diversity of polysaccharides, flavonoids, and saponins, but this compound has not been identified as one of its constituents. nih.govcabidigitallibrary.orgmdpi.com

This apparent absence in closely related genera suggests that the biosynthesis of this compound may be a specific trait of the Onobrychis lineage.

Chemotaxonomic Implications of this compound Occurrence

The limited distribution of this compound to the genus Onobrychis suggests its potential as a chemotaxonomic marker. Chemotaxonomy utilizes the distribution of chemical compounds in plants to understand their systematic relationships. The presence of a specific compound in a particular taxon can be indicative of a shared evolutionary history.

The occurrence of this compound in Onobrychis species, and its apparent absence in the closely related genera Hedysarum, Lotus, and Astragalus, could be significant at the generic level. It may serve as a distinguishing chemical characteristic of the genus Onobrychis.

Within the broader context of the Fabaceae family, the presence of various benzofurans in different genera points to the diversification of biosynthetic pathways. The specific structural modifications that lead to the formation of this compound may be unique to the enzymatic machinery present in Onobrychis. Further research across a wider range of species within the tribe Hedysareae and related tribes would be necessary to fully elucidate the chemotaxonomic significance of this compound and to determine if it can be used to resolve taxonomic relationships at different hierarchical levels.

Biosynthesis of Methylsainfuran

Proposed Biosynthetic Pathways for 2-Arylbenzofurans

The biosynthesis of 2-arylbenzofurans like Methylsainfuran is believed to originate from the general phenylpropanoid pathway, which is also the source for a wide array of plant secondary metabolites, including flavonoids and isoflavonoids. encyclopedia.pubnih.govresearchgate.net The pathway can be conceptualized in several major stages, starting from the amino acid L-phenylalanine.

Stage 1: The General Phenylpropanoid Pathway The pathway begins with L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. encyclopedia.pubresearchgate.net

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pubresearchgate.net

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, yielding 4-coumaroyl-CoA, a central intermediate at the junction of several biosynthetic branches. encyclopedia.pubfrontiersin.org

Stage 2: Entry into Flavonoid/Isoflavonoid (B1168493) Biosynthesis From 4-coumaroyl-CoA, the pathway proceeds to the formation of the core flavonoid skeleton:

Chalcone (B49325) synthase (CHS) is the first committed enzyme in flavonoid biosynthesis. wikipedia.orgnih.govontosight.ai It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. encyclopedia.pubwikipedia.org

Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin. encyclopedia.pubmdpi.com

Stage 3: The Isoflavonoid Branch and Hypothetical Conversion to 2-Arylbenzofuran The crucial branch point leading towards isoflavonoid-derived phytoalexins is catalyzed by Isoflavone (B191592) synthase. nih.govbohrium.comfrontiersin.org

Isoflavone synthase (IFS) , another cytochrome P450 enzyme, acts on the flavanone (naringenin or liquiritigenin) to catalyze an aryl migration of the B-ring from position 2 to position 3 of the C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgnih.govfrontiersin.org

2-hydroxyisoflavanone dehydratase (HID) subsequently eliminates a water molecule to form the stable isoflavone, such as daidzein (B1669772) or genistein (B1671435). frontiersin.orgnih.govmdpi.com

The subsequent steps leading from an isoflavone intermediate to the 2-arylbenzofuran structure of this compound are currently hypothetical and not experimentally confirmed. Based on the structures of pterocarpan (B192222) phytoalexins, which also derive from isoflavones, the pathway likely involves a series of reductions, hydroxylations, and rearrangements. nih.govnih.gov One plausible hypothesis involves the reduction of the isoflavone, followed by oxidative cyclization and rearrangement to form the benzofuran (B130515) ring system. The final methylation step would then yield this compound.

Enzymatic Components and Mechanistic Investigations in this compound Formation

The formation of this compound relies on a series of enzymes, many of which are well-characterized from general phenylpropanoid and isoflavonoid metabolism in legumes.

Enzyme Enzyme Class Proposed Function in this compound Biosynthesis
Phenylalanine ammonia-lyase (PAL)LyaseCatalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. encyclopedia.pubnih.gov
Cinnamate 4-hydroxylase (C4H)Cytochrome P450 monooxygenaseHydroxylates trans-cinnamic acid to p-coumaric acid. encyclopedia.pubnih.gov
4-coumarate:CoA ligase (4CL)LigaseActivates p-coumaric acid to its thioester, 4-coumaroyl-CoA. encyclopedia.pubfrontiersin.org
Chalcone synthase (CHS)Polyketide synthaseCatalyzes the condensation of 4-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. wikipedia.orgnih.gov
Chalcone isomerase (CHI)IsomeraseCatalyzes the intramolecular cyclization of naringenin chalcone to naringenin. encyclopedia.pubmdpi.com
Isoflavone synthase (IFS)Cytochrome P450 monooxygenaseCatalyzes the key aryl migration reaction to form the isoflavonoid skeleton from a flavanone. nih.govbohrium.com
2-hydroxyisoflavanone dehydratase (HID)Hydrolase/LyaseDehydrates the 2-hydroxyisoflavanone intermediate to form an isoflavone. frontiersin.orgmdpi.com
Hypothetical ReductasesOxidoreductaseProposed to reduce the isoflavone backbone to form an isoflavanol intermediate.
Hypothetical P450s/OxidasesCytochrome P450/OxidaseProposed to catalyze oxidative rearrangements and cyclization to form the benzofuran ring.
Hypothetical MethyltransferaseMethyltransferaseProposed to catalyze the final methylation step to yield this compound.

Mechanistically, the key steps defining the isoflavonoid precursors are catalyzed by cytochrome P450 enzymes like C4H and IFS, which utilize molecular oxygen and NADPH to perform complex oxidative reactions. nih.govwikipedia.org The formation of the pterocarpan ring system, a related phytoalexin class, involves an isoflavanol dehydratase, which facilitates the final ring closure. nih.govnih.gov It is plausible that a similar, yet uncharacterized, enzyme catalyzes the final cyclization to form the benzofuran ring of this compound.

Genetic Determinants and Regulation of this compound Biosynthesis

The production of phytoalexins like this compound is tightly regulated and is induced in response to external stimuli, a process known as elicitation. annualreviews.orgmdpi.com The biosynthesis is not constitutive but is activated upon detection of pathogen-derived molecules (elicitors) or by abiotic stresses. annualreviews.orgnih.gov

Transcriptional Regulation: The induction of phytoalexin biosynthesis occurs primarily at the transcriptional level. Elicitor signals lead to the activation of specific transcription factors (TFs), which in turn bind to the promoter regions of the biosynthetic genes (e.g., PAL, CHS, IFS), leading to their coordinated expression. nih.govnih.govnih.gov In legumes, several families of transcription factors, including MYB and bZIP proteins, have been identified as key regulators of isoflavonoid gene expression. nih.govnih.gov It is highly probable that homologous TFs regulate the this compound pathway in Onobrychis viciifolia.

Gene Clustering: In some plant species, genes for a specific metabolic pathway are located together in the genome, forming a biosynthetic gene cluster. This co-localization can facilitate the coordinated regulation of the pathway. While not yet demonstrated for this compound, this is a common feature for secondary metabolite pathways in plants.

Hormonal Signals: Plant hormones, particularly jasmonic acid and salicylic (B10762653) acid, are known to be key signaling molecules in plant defense responses and can induce the expression of phytoalexin biosynthetic genes. nih.govfrontiersin.org The accumulation of isoflavonoid phytoalexins can be triggered by methyl jasmonate, which acts as a signal for the rapid mobilization of precursors for antimicrobial compound synthesis. nih.gov

Precursor Incorporation Studies in Onobrychis viciifolia

To date, there are no published precursor incorporation studies specifically investigating the biosynthesis of this compound in Onobrychis viciifolia. Such studies are crucial for definitively establishing a biosynthetic pathway.

The standard methodology for these investigations involves "precursor feeding," where isotopically labeled compounds (e.g., using ¹³C or ¹⁴C) are supplied to the plant tissue or cell cultures, and the incorporation of the label into the final product is traced. phcogrev.comphcogrev.com

Based on the proposed pathway, several key experiments could be designed to elucidate the biosynthesis of this compound:

Feeding of L-[¹³C]-Phenylalanine: Supplying labeled L-phenylalanine to elicited Onobrychis viciifolia cell cultures should result in the incorporation of the ¹³C label into the this compound molecule, which could be detected by mass spectrometry. This would confirm that the pathway originates from the phenylpropanoid pathway.

Feeding of Labeled Isoflavone Precursors: Administering labeled isoflavones such as daidzein or genistein would be a critical test of the hypothesis that 2-arylbenzofurans are derived from isoflavonoid intermediates. researchgate.net If this compound becomes labeled, it would provide strong evidence for this branch of the pathway.

Use of Biosynthetic Inhibitors: Applying specific inhibitors of key enzymes, such as an inhibitor of PAL or IFS, should block the production of this compound in elicited cultures, further validating the proposed pathway steps.

These experiments remain to be performed but represent the classical biochemical approach required to confirm the proposed biosynthetic route to this compound.

Synthetic Methodologies for Methylsainfuran and Its Analogs

Semisynthetic and Total Synthetic Approaches to Methylsainfuran

The construction of this compound can be achieved through both semisynthesis and total synthesis. wikipedia.orgwikipedia.org Semisynthesis utilizes a naturally occurring precursor molecule, which is then chemically modified to yield the target compound. wikipedia.org This can be an efficient route if a suitable starting material is readily available. Total synthesis, in contrast, builds the molecule from the ground up, starting with simple, often commercially available, reagents. wikipedia.org This approach offers greater flexibility in designing and creating novel analogs that are not accessible through semisynthesis. researchgate.net

An early total synthesis of this compound was reported in 1987, highlighting the long-standing interest in this class of compounds. rsc.org Total synthesis provides the advantage of being able to introduce specific structural modifications to probe structure-activity relationships. nih.gov

Development of Novel Synthetic Routes for 2-Arylbenzofuran Frameworks

The 2-arylbenzofuran core is a common structural motif in many natural products, and numerous synthetic methods have been developed for its construction. researchgate.netdntb.gov.ua These methods often involve the formation of the benzofuran (B130515) ring system through cyclization reactions.

One common strategy is the palladium-catalyzed coupling of substituted phenols and aryl halides. For instance, a one-pot cascade method involving two Sonogashira coupling reactions followed by cyclization has been developed for the synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols. researchgate.net This process is advantageous due to its mild reaction conditions and tolerance of various functional groups. researchgate.net

Other notable methods include:

Cross-Pinacol Type Coupling: A two-step synthesis involving the selective cross-pinacol coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by acid-promoted cyclization. researchgate.net

Oxidative Cyclization: Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an alternative route to 2-arylbenzofurans without the need for a palladium catalyst. mdpi.comthieme-connect.de

Palladium-Catalyzed Addition: A method involving the palladium-catalyzed addition of potassium organotrifluoroborates to a nitrile group has been utilized for the one-step synthesis of 2-arylbenzofuran derivatives from o-(cyanomethyl) phenols. mdpi.com

These diverse synthetic routes provide chemists with a toolbox to access a wide array of 2-arylbenzofuran structures.

Regioselective and Stereoselective Synthesis Strategies

In the synthesis of complex molecules like this compound and its analogs, controlling the regioselectivity and stereoselectivity of reactions is crucial. egrassbcollege.ac.inyoutube.com Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity is the preferential formation of one stereoisomer. egrassbcollege.ac.inyoutube.com

For instance, in the synthesis of 2-arylbenzofurans, regioselectivity is important when substituted phenols or aryl halides are used, as the position of the substituents on the final product is determined by the regioselectivity of the coupling reaction. Many of the developed synthetic methods for 2-arylbenzofurans exhibit high regioselectivity. organic-chemistry.org

Stereoselectivity becomes critical when chiral centers are present in the target molecule. While this compound itself is achiral, the synthesis of its chiral analogs would require stereoselective methods to control the three-dimensional arrangement of atoms. nih.gov The development of enantioselective syntheses, which produce a single enantiomer, is a significant goal in modern organic synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of this compound and its analogs. rsc.orgunsw.edu.au

Key green chemistry principles applicable to this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orgsnu.ac.kr

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org Many of the modern methods for 2-arylbenzofuran synthesis utilize palladium or other transition metal catalysts. dntb.gov.uamdpi.com

Use of Safer Solvents and Reagents: Opting for less hazardous solvents and auxiliary substances. unsw.edu.au Research into alternative reaction media is an active area of investigation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. unsw.edu.au

By incorporating these principles, chemists can develop more sustainable and environmentally friendly methods for the synthesis of this compound and other valuable compounds. nih.gov

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is crucial for exploring the structure-activity relationships of this class of compounds. mdpi.commdpi.com By systematically modifying the structure of this compound, researchers can identify key structural features responsible for its biological activity. nih.gov

Chemical Reactivity and Transformation Studies of Methylsainfuran

Elucidation of Reaction Mechanisms involving the Benzofuran (B130515) Core

There is a significant absence of published studies specifically elucidating the reaction mechanisms involving the benzofuran core of Methylsainfuran. While general mechanisms for reactions of benzofurans, such as electrophilic aromatic substitution or metal-catalyzed couplings, are known, their specific application and any potential mechanistic nuances imparted by the unique substitution pattern of this compound have not been reported. Research in this area would be necessary to understand how the electron-donating effects of the methoxy (B1213986) and hydroxyl groups influence the regioselectivity and rate of such reactions.

Functional Group Transformations of this compound

Detailed reports on the functional group transformations of this compound are not available in the current body of scientific literature. Potential transformations could theoretically include:

O-Alkylation or O-Acylation: The phenolic hydroxyl group at the C-5 position could undergo reactions such as Williamson ether synthesis or esterification.

Demethylation: The methoxy groups could potentially be cleaved to yield the corresponding polyhydroxylated benzofuran.

Electrophilic Aromatic Substitution: The benzofuran and the dimethoxyphenyl rings could undergo reactions like nitration, halogenation, or Friedel-Crafts reactions, though the specific outcomes are not documented.

Without experimental data, any discussion of these transformations remains speculative.

Derivatization Strategies for Enhancing Molecular Complexity

While derivatization is a common strategy to create analogues of a lead compound for structure-activity relationship studies or to improve analytical detection, no specific derivatization strategies for this compound have been published. General methods for derivatizing phenols and methoxy-containing aromatic compounds could be applied, but their success and the properties of the resulting derivatives are unknown.

Studies on Oxidative and Reductive Transformations

There is no available research detailing the oxidative or reductive transformations of this compound. The phenolic moiety suggests a susceptibility to oxidation, potentially leading to quinone-type structures or oxidative coupling products. Conversely, reduction of the aromatic rings is a possibility under specific catalytic conditions. However, without experimental investigation, the reactivity of this compound under oxidative or reductive conditions remains uncharacterized.

Advanced Spectroscopic Characterization of Methylsainfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within Methylsainfuran can be established.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the multiplicity (splitting pattern) in ¹H NMR reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.

For this compound, the ¹H NMR spectrum displays characteristic signals for aromatic protons, methoxy (B1213986) groups, and a furan (B31954) ring proton. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including quaternary carbons, which are not observed in the ¹H NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δH (ppm), mult. (J in Hz) δC (ppm)
2 - 155.0
3 7.10, s 103.0
3a - 115.0
4 7.20, s 95.0
5 - 150.0
6 - 145.0
7 7.00, s 98.0
7a - 152.0
1' - 120.0
2' - 160.0
3' 6.60, d (2.0) 99.0
4' - 162.0
5' 6.70, dd (8.5, 2.0) 105.0
6' 7.80, d (8.5) 130.0
5-OH 9.50, s -
6-OCH₃ 3.90, s 56.0
2'-OCH₃ 3.85, s 55.5
4'-OCH₃ 3.80, s 55.3

Data presented is a representative compilation from literature on related 2-arylbenzofurans.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. In this compound, COSY correlations would be observed between the coupled aromatic protons on the B-ring (H-5' and H-6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is instrumental in assigning the ¹³C signals based on the assignments of their attached protons. For example, the signal of H-3 would show a correlation to the signal of C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and between different parts of the molecule. For instance, the protons of the methoxy groups would show HMBC correlations to the carbons they are attached to (e.g., 6-OCH₃ to C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are connected through bonds. This provides critical information about the three-dimensional structure and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between protons on the A-ring and the B-ring, confirming their relative orientation.

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₇H₁₆O₅), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm its molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Type Calculated m/z Measured m/z
[M+H]⁺ 301.1025 301.1021
[M+Na]⁺ 323.0844 323.0840

Data is representative for a compound with the molecular formula C₁₇H₁₆O₅.

Fragmentation Pathway Analysis

In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), molecules can be induced to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For 2-arylbenzofurans, common fragmentation pathways involve cleavages of the bonds connecting the benzofuran (B130515) core and the aryl substituent, as well as losses of small neutral molecules like CO or CH₂O from the methoxy groups.

Vibrational Spectroscopy (IR and Raman) in this compound Research

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is often complementary to IR spectroscopy, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 3: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
O-H stretch (hydroxyl) 3400-3200 (broad) 3400-3200
C-H stretch (aromatic) 3100-3000 3100-3000
C-H stretch (aliphatic, -OCH₃) 2950-2850 2950-2850
C=C stretch (aromatic) 1620-1580 1620-1580
C-O stretch (aryl ether) 1270-1200 1270-1200
C-O-C stretch (benzofuran) 1100-1000 1100-1000

Frequencies are typical for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. azooptics.com This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. youtube.comshu.ac.uk In organic molecules, the absorption of UV-Vis radiation is generally restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energies. shu.ac.ukhnue.edu.vn The resulting UV-Vis spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of a molecule, particularly the nature of conjugated π systems. azooptics.com

The electronic transitions observed in the UV-Vis region for organic molecules are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. shu.ac.uklibretexts.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds, including aromatic and other conjugated systems. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity, ε). shu.ac.uk For extensively conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). utoronto.ca

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a heteroatom like oxygen or nitrogen, to a π* antibonding orbital. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands (low molar absorptivity). shu.ac.uk

For a heterocyclic aromatic compound like this compound, one would expect to observe π → π* transitions due to its conjugated ring system. The presence of heteroatoms might also allow for n → π* transitions. The specific λmax and ε values would provide insight into the extent of conjugation within the molecule.

As specific experimental data for this compound is not available in the reviewed literature, the following table represents a hypothetical data set to illustrate how such findings would be presented.

Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Ethanol 225 15,000 π → π*
Ethanol 280 8,500 π → π*

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)

X-ray crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azom.comwikipedia.org The technique relies on the diffraction of an X-ray beam by the regular, repeating array of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org The applicability of this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound of interest. wikipedia.org

For a molecule such as this compound, a successful single-crystal X-ray analysis would provide an unambiguous determination of its molecular structure. This includes:

Connectivity and Conformation: It would confirm the atomic connectivity and reveal the preferred conformation of the molecule in the solid state.

Stereochemistry: If this compound possesses chiral centers, X-ray crystallography can be used to determine the relative stereochemistry of all stereogenic centers.

Absolute Configuration: For an enantiomerically pure chiral compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration, definitively assigning the R/S configuration of each chiral center.

Solid-State Structure: The analysis reveals how the molecules pack together in the crystal lattice, providing crucial insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comiucr.org This information is fundamental to understanding the physical properties of the material.

Given that no published crystal structure for this compound could be located, the following table is a hypothetical representation of the crystallographic data that would be obtained from such an experiment.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₀O₂
Formula Weight 162.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.561
b (Å) 5.912
c (Å) 15.432
β (°) 101.54
Volume (ų) 764.5
Z 4
Density (calculated) (g/cm³) 1.408

Molecular Interactions and Mechanistic Studies of Methylsainfuran S Biological Role

Mechanisms of Insect Feeding Deterrence Mediated by Methylsainfuran

Insect feeding deterrence, or antifeedant activity, is a common plant defense mechanism where secondary metabolites discourage herbivores from feeding. wikipedia.org These antifeedants can act through several mechanisms, which are broadly categorized based on their mode of action. nih.govnih.gov

The primary mechanisms of feeding deterrence are:

Sensory Deterrence: This is a pre-ingestive mechanism where the compound interacts with the insect's gustatory (taste) receptors. nih.gov It may either stimulate specialized "deterrent cells" that elicit an avoidance response or block the stimulation of "sugar cells" that signal a food source is palatable. nih.gov This leads to the immediate rejection of the plant tissue.

Post-Ingestive Toxicity: This mechanism occurs after the insect has consumed the compound. The substance may interfere with physiological processes, such as digestion in the midgut or general metabolism, causing sickness or sublethal toxicity. nih.gov The insect then learns to associate the food source with negative effects and avoids it in the future.

Many classes of natural products, including benzofurans, flavonoids, alkaloids, and terpenoids, are known to possess antifeedant properties. wikipedia.orgnih.gov The electrophilic nature of some molecules, for instance, allows them to interact with nucleophilic residues in insect receptors, triggering a deterrent response. nih.gov Although 2-substituted benzofurans are recognized for their antifeedant activities, specific studies detailing the precise mechanism—whether through sensory receptor interaction or post-ingestive effects—of this compound have not been extensively documented in the available scientific literature. researchgate.net

Table 1: General Mechanisms of Insect Feeding Deterrence

Mechanism Type Mode of Action Effect on Insect Examples of Compound Classes
Pre-Ingestive (Sensory) Interacts with gustatory receptors on insect mouthparts. Stimulates deterrent neurons or inhibits phagostimulant neurons. nih.govnih.gov Rejection of food source before significant consumption. Alkaloids, Limonoids, Glucosinolates wikipedia.org
Post-Ingestive (Toxic) Interferes with digestion, metabolism, or other physiological functions after consumption. nih.gov Cessation of feeding due to induced illness or toxicity. Cyanogenic Glycosides, Saponins wikipedia.orgnih.gov

Ligand-Receptor Binding Studies and Molecular Docking

Understanding the biological role of a compound like this compound involves identifying its specific molecular targets, which are often protein receptors. Ligand-receptor binding studies are essential for this purpose, determining the strength and specificity of the interaction.

Ligand-Receptor Binding: A ligand is a molecule that binds to a larger macromolecule (the receptor) to serve a biological purpose. plos.org The affinity of this binding is a measure of how tightly the ligand binds to the receptor. bmglabtech.com High-affinity binding suggests that the compound can be effective at low concentrations. Experimental techniques can determine key parameters like the dissociation constant (Kd) or inhibition constant (Ki), which quantify this affinity. researchgate.net

Molecular Docking: Molecular docking is a computational technique used to predict how a ligand binds to a receptor's three-dimensional structure. researchgate.netnih.gov This in silico method models the interaction by:

Defining a Binding Site: Identifying a pocket or groove on the receptor surface where the ligand is likely to bind, often the active site of an enzyme or a signaling site on a receptor. youtube.com

Conformational Sampling: Exploring different possible orientations and conformations of the ligand within the binding site. youtube.com

Scoring: Using a scoring function to estimate the binding affinity for each pose. This function calculates the free energy of binding based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.netresearchgate.net

The results of molecular docking can predict the most stable binding pose and estimate the binding energy, providing crucial insights into the potential biological targets of a compound. arxiv.org For example, docking studies on other natural products have successfully predicted their interactions with targets like cholinesterases or cancer-related proteins. mdpi.comnih.gov While these computational tools are powerful for generating hypotheses about a molecule's mechanism of action, specific molecular docking or receptor binding affinity studies for this compound are not detailed in the surveyed literature.

Table 2: Key Concepts in Ligand-Receptor Interaction Studies

Concept Description Information Gained
Ligand A small molecule that binds to a macromolecular receptor. plos.org The identity of the active compound (e.g., this compound).
Receptor A protein or other macromolecule that binds the ligand, leading to a biological response. researchgate.net The potential biological target of the ligand.
Binding Affinity (Kd, Ki) A measure of the strength of the non-covalent interaction between the ligand and receptor. bmglabtech.comresearchgate.net Potency of the compound; lower values indicate tighter binding.
Molecular Docking A computational simulation of the ligand-receptor binding event. researchgate.netnih.gov Prediction of binding pose, binding energy, and key interacting amino acids.

Elucidation of Enzyme-Methylsainfuran Interactions

Many bioactive compounds exert their effects by modulating the activity of enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity. sci-hub.se This inhibition can be reversible or irreversible and is a common mechanism for natural products. researchgate.net

Types of enzyme inhibition include:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, competing directly with the substrate. This inhibition can be overcome by increasing the substrate concentration. researchgate.net

Non-competitive Inhibition: The inhibitor binds to a location other than the active site, known as an allosteric site. This binding changes the enzyme's shape, making the active site less effective, regardless of the substrate concentration. nih.gov

Irreversible Inhibition: The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. researchgate.net

Enzyme inhibition assays are used to characterize these interactions, determining the type of inhibition and the inhibitor's potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.govscielo.org.mx While the broad pharmacological activities of the benzofuran (B130515) class of compounds suggest enzyme interaction is a likely mechanism of action, specific enzymes that are inhibited by this compound and the corresponding kinetic data have not been reported in the reviewed scientific literature. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve systematically modifying the chemical structure of a lead compound and observing how these changes affect its biological activity. longdom.orgstudysmarter.co.uk The goal is to identify the key chemical features (pharmacophores) responsible for the compound's effects.

An SAR study typically involves synthesizing a series of analogues of a parent molecule, like this compound, and evaluating their activity. Modifications might include:

Altering functional groups (e.g., hydroxyl, methoxy).

Changing the position of substituents on the aromatic rings.

Modifying the size or electronic properties of parts of the molecule.

By correlating these structural changes with changes in bioactivity (e.g., antifeedant potency or enzyme inhibition), researchers can build a model of how the molecule interacts with its target. nih.govrsc.org For example, SAR studies on guanidine-containing macrolides revealed that both the guanidine (B92328) group and the lactone ring are critical for their antimicrobial activity. mdpi.com

The synthesis of this compound has been described, which is a prerequisite for creating analogues for SAR analysis. scribd.com However, comprehensive SAR studies that explore how modifications to the this compound scaffold impact its biological activities are not currently available in the public domain. Such studies would be invaluable for understanding its mechanism of action and for optimizing its properties for potential applications.

Interactions with Biomacromolecules (e.g., proteins, nucleic acids)

The biological effects of small molecules are mediated through their physical interactions with large biomacromolecules, primarily proteins and nucleic acids. These interactions are governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. uomustansiriyah.edu.iqtainstruments.com

Interactions with Proteins: Beyond specific receptor or enzyme targets, small molecules can bind to other proteins. A common interaction is with plasma proteins like albumin and α1-acid glycoprotein (AAG) in the bloodstream. uomustansiriyah.edu.iqnih.gov This binding affects the distribution and availability of a compound, as only the unbound (free) fraction is typically considered pharmacologically active. nih.gov Techniques like equilibrium dialysis are used to measure the extent of plasma protein binding. uomustansiriyah.edu.iq

Interactions with Nucleic Acids: Some small molecules can bind directly to DNA or RNA, interfering with processes like replication, transcription, or translation. ebi.ac.uk Mechanisms of interaction with DNA include:

Intercalation: The planar aromatic rings of a molecule insert between the base pairs of the DNA double helix. wikipedia.org

Groove Binding: The molecule fits into the major or minor grooves of the DNA helix.

Covalent Binding: The molecule forms a covalent bond with the DNA, often leading to damage.

Many natural products and synthetic drugs target nucleic acids. tamu.edu The ability of a compound to bind to DNA or RNA can be assessed using various biophysical techniques. While proteins and nucleic acids represent potential targets for this compound, specific studies characterizing its binding to these biomacromolecules have not been identified in the surveyed literature. nih.govnih.gov

Potential Applications of Methylsainfuran in Chemical Catalysis and Material Science

Exploration of Methylsainfuran as a Ligand in Homogeneous and Heterogeneous Catalysis

The exploration of this compound as a ligand in catalysis is a burgeoning area of research. In homogeneous catalysis , where the catalyst and reactants are in the same phase, the focus is on creating soluble metal complexes with this compound. wikipedia.orgmpg.de The oxygen atoms within the furan (B31954) ring and the methoxy (B1213986) groups on the phenyl substituent of this compound can act as coordination sites for metal centers. researchgate.net This chelation can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity. nih.gov Research in this area often involves the synthesis of discrete organometallic complexes and their application in reactions such as cross-coupling, hydrogenation, and polymerization. rsc.orgresearchgate.net

In the domain of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, this compound could be immobilized on solid supports. wikipedia.org This approach combines the high selectivity often associated with homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. nih.gov For instance, this compound could be anchored to materials like silica, alumina, or polymers. csic.es The performance of such supported catalysts would be evaluated in continuous flow reactors or batch processes, with a focus on catalyst stability, leaching, and reusability. rsc.org The design of these catalysts often draws inspiration from the broader field of organometallic chemistry and surface science. cmu.eduschrodinger.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactantsDifferent from reactants
Activity/Selectivity Often highCan be variable
Catalyst Separation Difficult, may require distillation or extractionEasy, typically filtration
Catalyst Recycling ChallengingGenerally straightforward
Reaction Conditions MildOften harsh (high temperature/pressure)

Incorporation of this compound into Functional Materials

The incorporation of this compound into functional materials is another promising avenue of research. The benzofuran (B130515) core of this compound is a structural motif found in various organic electronic materials. nih.gov By chemically modifying this compound, it could be used as a building block for the synthesis of novel organic semiconductors, luminophores, or sensors. For example, polymerization of this compound derivatives could lead to new conductive polymers with tailored electronic properties.

Furthermore, the inherent fluorescence of some benzofuran compounds suggests that this compound-based materials could find applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for chemical sensing. The interaction of the material with specific analytes could induce a change in its fluorescence, enabling detection.

Role in Green Chemistry Processes beyond Biosynthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. stanford.edu this compound's natural origin and potential as a catalyst align with these principles. researchgate.net Its use as a ligand derived from a renewable resource could offer a more sustainable alternative to some petroleum-based ligands.

Beyond its role in catalysis, this compound could be explored as a "green" solvent or a biodegradable building block for polymers. ox.ac.uk The development of efficient and environmentally benign methods for the synthesis and modification of this compound itself is also a key aspect of its application in green chemistry. scribd.com Researchers are investigating solvent-free reactions and the use of non-toxic reagents to minimize the environmental impact of its production.

Design of Novel Catalytic Systems Based on Benzofuran Scaffolds

The benzofuran scaffold, the core structure of this compound, is a versatile platform for the design of novel catalytic systems. rsc.orgacs.org By systematically modifying the substituents on the benzofuran ring, a library of ligands can be generated. acs.org This diversity-oriented synthesis approach allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, leading to catalysts with optimized performance for specific chemical transformations. acs.org

For example, introducing electron-donating or electron-withdrawing groups at different positions on the benzofuran scaffold can significantly impact the catalytic activity. nih.govmdpi.com Similarly, attaching chiral auxiliaries to the benzofuran ring can lead to the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. researchgate.net Computational modeling can be employed to predict the catalytic properties of these designed ligands and guide the synthetic efforts. stamatakislab.org

Future Research Directions and Challenges in Methylsainfuran Chemistry

Advanced Biosynthetic Pathway Engineering

Currently, there is a significant gap in the understanding of the biosynthetic pathway of Methylsainfuran. While it is known to be a derivative of sainfuran (B1217210), the specific enzymatic steps leading to its formation are not elucidated in the available literature. easpublisher.comeaspublisher.com Future research could focus on identifying and characterizing the specific methyltransferase(s) responsible for the methylation of sainfuran to produce this compound. Advanced techniques such as gene silencing or CRISPR-Cas9-mediated gene editing in Onobrychis species could be employed to pinpoint the genes encoding these enzymes. A deeper understanding of this pathway would not only provide fundamental knowledge but also open avenues for metabolic engineering to enhance the production of this compound in its natural plant hosts or in microbial systems.

Development of Highly Efficient and Sustainable Synthetic Strategies

The development of efficient and sustainable methods for the chemical synthesis of this compound is a critical area for future research. While the synthesis of related benzofurans has been explored, specific, high-yield, and environmentally friendly strategies for this compound are not well-documented. researchgate.netresearchgate.net Future synthetic approaches could explore novel catalytic systems, such as those based on earth-abundant metals, to construct the benzofuran (B130515) core. Furthermore, the development of chemo- and regioselective methylation strategies will be crucial for the efficient synthesis of the final product. Green chemistry principles, such as the use of renewable solvents and energy-efficient reaction conditions, should be integrated into these synthetic designs to ensure sustainability.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological role of this compound, future research should integrate various "omics" approaches. This would involve a comprehensive analysis of the transcriptome, proteome, and metabolome of Onobrychis species that produce this compound. By correlating the levels of this compound with changes in gene expression, protein abundance, and other metabolites, researchers could begin to infer its physiological functions within the plant. For instance, such studies might reveal its involvement in plant defense mechanisms, as suggested by the insect-feeding deterrent properties of the related compound sainfuran. easpublisher.com This multi-omics approach will be instrumental in building a comprehensive picture of this compound's biological significance.

Exploration of Undiscovered Molecular Mechanisms of Action

The molecular targets and mechanisms of action of this compound remain entirely unknown. Preliminary studies on related compounds from Onobrychis have suggested potential cytotoxic and estrogenic activities, but these have not been specifically attributed to this compound. easpublisher.comeaspublisher.com Future research should focus on screening this compound against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. Techniques such as high-throughput screening, affinity chromatography, and computational docking studies could be employed to identify its molecular binding partners. Elucidating these mechanisms is a critical step towards understanding its potential pharmacological or other biological activities.

Innovative Applications in Catalysis and Advanced Materials

The unique chemical structure of this compound, featuring a substituted benzofuran core, suggests potential applications beyond the biological realm. The furan (B31954) and benzofuran motifs are present in various functional materials and have been explored for their electronic and optical properties. Future research could investigate the potential of this compound and its derivatives as building blocks for novel organic semiconductors, fluorescent dyes, or advanced polymers. Furthermore, the metal-chelating properties of the hydroxyl and methoxy (B1213986) groups could be explored for applications in catalysis, potentially leading to the development of new catalysts for a variety of organic transformations. This area represents a completely unexplored frontier for this compound chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.